N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide
Description
N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide is a substituted acetamide derivative characterized by a urea-functionalized ethyl side chain. Its structure comprises an acetamide core (CH₃CONH-) linked to an ethyl group bearing an isopropylcarbamoyl moiety (-NH-C(O)-NH-CH(CH₃)₂).
Properties
Molecular Formula |
C8H17N3O2 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-[2-(propan-2-ylcarbamoylamino)ethyl]acetamide |
InChI |
InChI=1S/C8H17N3O2/c1-6(2)11-8(13)10-5-4-9-7(3)12/h6H,4-5H2,1-3H3,(H,9,12)(H2,10,11,13) |
InChI Key |
YJJRDXUPDMCXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NCCNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide typically involves the reaction of isopropyl isocyanate with 2-aminoethylacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Isopropyl isocyanate and 2-aminoethylacetamide.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Isopropyl isocyanate is slowly added to a solution of 2-aminoethylacetamide in an appropriate solvent, such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides or carbamates.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide is being investigated for its role in drug development, particularly in treating conditions related to inflammation and cancer. Its structure allows for interaction with specific molecular targets, making it a candidate for developing inhibitors against various kinases involved in angiogenesis and tumor growth.
Case Study: Cancer Treatment
Research has indicated that compounds similar to this compound exhibit potent activity against Tie2 kinase, which plays a crucial role in vascular growth associated with tumors. A study demonstrated that inhibiting Tie2 can significantly reduce tumor growth rates in murine models of breast and melanoma cancers, suggesting that this compound could be a valuable component in anti-cancer therapies .
Biological Applications
Biochemical Assays
The compound is also utilized as a biochemical tool to study cellular processes. It can serve as a substrate or inhibitor in assays designed to measure enzyme activity or cellular signaling pathways.
Case Study: Inflammation Modulation
In a study focusing on inflammatory bowel disease (IBD), this compound exhibited effects on cytokine expression in mouse colon tissue. The compound was shown to modulate IL-17A and IFN-γ gene expressions, indicating its potential use in managing autoimmune conditions .
Industrial Applications
Chemical Synthesis
In the industrial sector, this compound serves as an organic building block for synthesizing more complex molecules. Its application extends to the production of specialty chemicals and materials with tailored properties.
Case Study: Specialty Chemicals
The compound has been used in the preparation of mixed two-component systems on glassy carbon substrates, which are essential in developing advanced materials for electronic applications . This highlights its versatility beyond medicinal uses.
Summary of Applications
Mechanism of Action
The mechanism of action of N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Compounds:
2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6): Features a cyano (-CN) group and methylcarbamoyl substituent.
N-(cyclopropylmethyl)-2-(methylamino)acetamide (CAS 1016764-96-7): Contains a cyclopropane ring and methylamino group, increasing lipophilicity but lacking the isopropylcarbamoyl urea functionality .
Acetamide, 2-[(2-methylpropyl)amino]-N-[4-(3-nitrophenyl)-2-thiazolyl]- (CAS 91402-10-7): Integrates a nitroaromatic thiazole ring, enhancing π-π stacking interactions and electronic complexity .
N-{2-[(2-phenylpropyl)amino]ethyl}acetamide (CAS 951897-78-2): Substituted with a phenylpropyl group, favoring hydrophobic interactions but omitting the urea motif .
Data Table: Comparative Properties
*Hypothetical formula based on IUPAC name.
†Assumed from structural analysis.
Physicochemical and Toxicological Profiles
- Solubility and Polarity: The urea group in the target compound likely enhances water solubility compared to methylamino () or phenylpropyl () analogs. Cyano-containing derivatives () may exhibit intermediate polarity.
- Toxicity: 2-Cyano-N-[(methylamino)carbonyl]acetamide: Insufficient toxicological data, necessitating caution in handling . N-(cyclopropylmethyl)-2-(methylamino)acetamide: Documented safety protocols (e.g., inhalation first-aid) imply moderate hazard . N-Chlorophenyl-Based Acetamide (CPA): Studied for electronic properties (HOMO-LUMO gaps), suggesting stability under physiological conditions .
Biological Activity
N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of acetamides, characterized by the presence of an isopropylcarbamoyl group attached to an ethylene chain. The structure can be represented as follows:
This compound exhibits properties that may influence various biological pathways, making it a candidate for further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that derivatives of acetamides possess antioxidant properties, which can mitigate oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases .
- Anticancer Potential : Research indicates that certain acetamide derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting the growth of glioblastoma and breast cancer cells .
- Antimicrobial Activity : Acetamides have been evaluated for their antibacterial properties. Studies demonstrate that certain derivatives can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .
Case Studies
- Cytotoxicity Assays : In vitro studies using MTT assays have shown that N-acetyl derivatives can significantly reduce cell viability in glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The IC50 values indicate a dose-dependent response, highlighting their potential as anticancer agents .
- Antioxidant Screening : The DPPH radical scavenging method was employed to assess the antioxidant capacity of related compounds. Results indicated that some derivatives possess scavenging activity comparable to well-known antioxidants like ascorbic acid, suggesting that this compound could also exhibit similar effects .
- Antimicrobial Testing : A study on synthesized acetamide derivatives revealed significant antibacterial activity against various strains, with specific compounds demonstrating higher efficacy than standard antibiotics .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the recommended methods for synthesizing N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide, and how can reaction conditions be optimized?
A common approach involves coupling isopropylamine derivatives with activated acyl intermediates (e.g., acyl chlorides or mixed anhydrides). For example, reacting 2-aminoethylacetamide with isopropyl isocyanate under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C can yield the target compound . Optimization may include:
- Temperature control : Slow addition of reagents to minimize exothermic side reactions.
- Catalyst screening : Use of triethylamine or DMAP to enhance reaction efficiency.
- Purity assessment : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .
Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of isopropyl carbamoyl (-NH-CO-NH-iPr) and acetamide (-CO-NH-) groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., calculated m/z for : 199.13) .
- FTIR Spectroscopy : Peaks at ~1650 cm (amide I band) and ~1550 cm (amide II band) confirm secondary amide bonds .
Basic: How can researchers determine the solubility profile of this compound for in vitro assays?
Use a tiered approach:
Initial screening : Test solubility in DMSO (common solvent for stock solutions).
Aqueous compatibility : Dilute DMSO stock into PBS or cell culture media, monitoring for precipitation via dynamic light scattering (DLS).
Quantitative analysis : Employ UV-Vis spectroscopy at λmax (~210–230 nm for acetamides) to calculate molar extinction coefficients and concentration-dependent solubility .
Advanced: What computational strategies (e.g., DFT, HOMO-LUMO) can predict electronic properties and reactivity?
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets to compute electrostatic potential (MESP) maps, identifying nucleophilic/electrophilic sites .
- HOMO-LUMO analysis : Calculate energy gaps to predict charge-transfer interactions and stability under oxidative conditions .
- Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes or receptors) using AutoDock Vina .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Design accelerated stability studies:
- pH variation : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, analyzing degradation via HPLC.
- Thermal stress : Expose to 40–60°C and monitor decomposition kinetics using TGA/DSC . Acidic/basic conditions may hydrolyze the carbamoyl bond, while elevated temperatures promote amide oxidation .
Advanced: What precautions are necessary given limited toxicological data for this compound?
- In vitro toxicity screening : Use cell viability assays (e.g., MTT) in HEK293 or HepG2 cells at concentrations ≥10 µM.
- Handling protocols : Work under fume hoods with PPE (gloves, lab coats) to avoid dermal/oral exposure .
- Environmental safety : Quantify EC50 in Daphnia magna or algal models to assess ecotoxicological risks .
Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, logP)?
- Reproducibility checks : Replicate experiments using standardized protocols (e.g., OECD guidelines).
- Advanced characterization : Use LC-MS/MS to detect impurities affecting solubility .
- Meta-analysis : Compare data across peer-reviewed studies, prioritizing results from validated methods (e.g., shake-flask for logP) .
Advanced: What solvent systems minimize interference in biological assays while maintaining compound stability?
- Low-toxicity solvents : Use cyclodextrin-complexed formulations or PEG-400 for aqueous compatibility.
- Avoid reactive solvents : Methanol or chloroform may degrade carbamates; prefer acetonitrile or DMF for stock solutions .
- Control experiments : Include solvent-only controls to isolate solvent effects on assay readouts .
Advanced: What crystallization techniques yield high-purity single crystals for X-ray diffraction studies?
- Slow evaporation : Dissolve in ethyl acetate/hexane (1:3) and evaporate at 4°C for 48–72 hours.
- Vapor diffusion : Introduce methanol vapor into a dichloromethane solution.
- Characterization : Validate crystal structure with SC-XRD (R-factor < 0.05) and compare to DFT-optimized geometries .
Advanced: What ethical guidelines apply to handling derivatives of this compound in preclinical research?
- Regulatory compliance : Follow OECD 423 for acute oral toxicity testing and ICH M7 for mutagenicity assessment.
- Non-human use : Clearly label samples "For Research Use Only" to prevent unintended therapeutic applications .
- Documentation : Maintain records of disposal per EPA guidelines (e.g., incineration for halogenated waste) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
